molecular formula C11H9ClN2O2S B2979825 1,3-thiazol-5-ylmethyl N-(4-chlorophenyl)carbamate CAS No. 338981-77-4

1,3-thiazol-5-ylmethyl N-(4-chlorophenyl)carbamate

Cat. No.: B2979825
CAS No.: 338981-77-4
M. Wt: 268.72
InChI Key: DEQFNEZUYTWTQI-UHFFFAOYSA-N
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Description

1,3-thiazol-5-ylmethyl N-(4-chlorophenyl)carbamate is a synthetic small molecule belonging to the class of 1,3-thiazole-based carbamate derivatives. This compound is characterized by a carbamate functional group bridging a 1,3-thiazol-5-ylmethyl moiety and a 4-chlorophenyl ring. The thiazole ring, a five-membered heterocycle containing nitrogen and sulfur atoms, is a privileged structure in medicinal chemistry due to its aromaticity and its presence in a wide range of bioactive molecules . Compounds featuring the 1,3-thiazole core have demonstrated significant interest in pharmacological research due to their diverse mechanisms of action. Specifically, substituted 1,3-thiazole derivatives have been identified as inhibitors of critical biological targets, including p38 MAP kinase and phosphodiesterase IV (PDE IV) . These enzymes play pivotal roles in intracellular signaling pathways, and their inhibition can lead to the downregulation of pro-inflammatory cytokines like TNF-α (tumor necrosis factor-α) . As such, this class of compounds is investigated for its potential in cytokine-mediated disease research. Furthermore, thiazole-containing molecules are frequently explored for their antimicrobial and anticancer activities , making the 1,3-thiazole scaffold a versatile starting point for developing novel biochemical probes and therapeutic leads. This product is provided exclusively for research purposes in laboratory settings. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

1,3-thiazol-5-ylmethyl N-(4-chlorophenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O2S/c12-8-1-3-9(4-2-8)14-11(15)16-6-10-5-13-7-17-10/h1-5,7H,6H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEQFNEZUYTWTQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)OCC2=CN=CS2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1,3-thiazol-5-ylmethyl N-(4-chlorophenyl)carbamate typically involves the reaction of 1,3-thiazole derivatives with 4-chlorophenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and catalyst to facilitate the formation of the carbamate linkage. Industrial production methods may involve optimization of reaction parameters to achieve high yield and purity .

Chemical Reactions Analysis

1,3-thiazol-5-ylmethyl N-(4-chlorophenyl)carbamate undergoes various chemical reactions, including:

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound exhibits antimicrobial, antifungal, and antiviral activities, making it a candidate for the development of new therapeutic agents.

    Medicine: It has shown potential as an anti-inflammatory, analgesic, and anticancer agent in preclinical studies.

    Industry: The compound is used in the production of biocides, fungicides, and chemical reaction accelerators.

Mechanism of Action

The mechanism of action of 1,3-thiazol-5-ylmethyl N-(4-chlorophenyl)carbamate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The compound’s ability to inhibit certain enzymes and disrupt cellular processes contributes to its antimicrobial and anticancer properties .

Comparison with Similar Compounds

Substituent Effects on the Aryl Group

Compounds with alternative halogen or functional group substitutions on the phenyl ring exhibit distinct properties:

  • N-(4-Fluorophenyl)maleimide (19): IC₅₀ = 5.18 µM (monoglyceride lipase inhibition) .
  • N-(4-Chlorophenyl)maleimide (22) : IC₅₀ = 7.24 µM .
  • N-(4-Bromophenyl)maleimide (25) : IC₅₀ = 4.37 µM .
  • N-(4-Iodophenyl)maleimide (28) : IC₅₀ = 4.34 µM .

Key Insight : Halogen size (F, Cl, Br, I) minimally affects inhibitory potency in this series, suggesting electronic effects (e.g., electronegativity) may dominate over steric factors for this target .

Thiazole Ring Modifications

  • 1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl N-isopropylcarbamate : Differs in the thiazole substituents (4-methyl group) and carbamate alkylation (isopropyl vs. 4-chlorophenyl). Such modifications can alter lipophilicity and metabolic stability .

Physicochemical Properties

Table 1: Melting Points and Spectral Data of Selected Analogs

Compound Melting Point (°C) Key NMR Shifts (δ, ppm) HRMS ([M+H]⁺) Source
Target Compound* Not reported Not available Not available -
5-((2-Aminothiazol-5-yl)(4-nitrophenyl)methyl)-6-hydroxy-1,3-dimethylpyrimidine-2,4(1H,3H)-dione (4f) 206–208 1H NMR: 8.21 (d, 2H, Ar-H), 6.95 (s, 1H, Thiazole-H) 427.1243
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) 133–135 1H NMR: 8.12 (s, 1H), 7.61–7.43 (m, 10H) 403.1
[1-methyl-5-(4-methylphenoxy)-3-phenyl-1H-pyrazol-4-yl]methyl N-(3-chlorophenyl)carbamate Not reported Not available Not available

Note: The target compound’s absence of reported data underscores the need for further experimental characterization.

Biological Activity

1,3-thiazol-5-ylmethyl N-(4-chlorophenyl)carbamate is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides an in-depth analysis of its biological properties, including antimicrobial and anticancer activities, supported by relevant research findings and data tables.

Chemical Structure and Properties

This compound features a thiazole ring, which is known for its diverse biological activities. The presence of the chlorophenyl group enhances its lipophilicity and may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The thiazole moiety is known to participate in various biochemical pathways, including those involved in cell proliferation and apoptosis.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Against Various Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC) μg/mL
Staphylococcus aureus15
Escherichia coli25
Streptococcus pneumoniae10

These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.

Anticancer Activity

This compound has also shown promising anticancer activity. Various studies have demonstrated its ability to inhibit cancer cell proliferation and induce apoptosis in multiple cancer cell lines.

Table 2: Anticancer Activity Against Different Cell Lines

Cell LineIC50 (μM)Mechanism of Action
MCF-7 (Breast Cancer)23.6Induction of apoptosis via caspase activation
HCT-116 (Colon Cancer)15.1Cell cycle arrest at G2/M phase

The IC50 values indicate the concentration required to inhibit cell growth by 50%, highlighting the compound's effectiveness against specific cancer types.

Case Studies

Several case studies have explored the biological activity of thiazole derivatives similar to this compound:

  • Anticancer Study : A study involving thiazole derivatives demonstrated that compounds with similar structures exhibited significant cytotoxic effects against various cancer cell lines, supporting the potential use of thiazole-based compounds in cancer therapy .
  • Antimicrobial Research : Another investigation showed that thiazole derivatives had enhanced antibacterial activity compared to traditional antibiotics, suggesting their potential application in treating resistant bacterial infections .

Q & A

Q. What established synthetic routes are available for 1,3-thiazol-5-ylmethyl N-(4-chlorophenyl)carbamate, and what intermediates are critical for its preparation?

Methodological Answer: The synthesis typically involves condensation reactions between 1,3-thiazol-5-ylmethanol and 4-chlorophenyl isocyanate under anhydrous conditions. Key intermediates include the activated carbamate intermediate formed via nucleophilic substitution. Reaction optimization often requires controlled temperatures (0–5°C) and catalysts like triethylamine to minimize side products. Characterization of intermediates via 1^1H NMR and IR spectroscopy ensures proper functional group formation before proceeding to the final step .

Q. Which spectroscopic and chromatographic techniques are most effective for structural elucidation and purity assessment?

Methodological Answer:

  • FTIR : Identifies carbamate (C=O stretch ~1700 cm1^{-1}) and thiazole ring vibrations (~1600 cm1^{-1}).
  • HPLC : Quantifies purity using reverse-phase columns (C18) with UV detection at 254 nm, optimized with acetonitrile/water gradients.
  • NMR : 13^{13}C NMR confirms the thiazole ring’s substitution pattern, while 1^1H NMR resolves methylene protons adjacent to the carbamate group.
    Cross-validation with high-resolution mass spectrometry (HRMS) ensures molecular formula accuracy .

Q. What are the solubility challenges associated with this compound, and how can they be addressed in biological assays?

Methodological Answer: The compound’s low aqueous solubility (common in carbamates) can be mitigated using co-solvents like DMSO (<5% v/v) or surfactants (e.g., Tween-80). For in vitro studies, pre-formulation via nanoemulsion or cyclodextrin encapsulation improves bioavailability. Solubility parameters (Hansen solubility parameters) should be calculated to select optimal solvents .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT, molecular docking) predict the compound’s reactivity and biological interactions?

Methodological Answer:

  • DFT Calculations : Optimize the molecular geometry to evaluate electron density distributions, identifying reactive sites (e.g., carbamate carbonyl for nucleophilic attacks). Fukui indices can predict regioselectivity in derivatization reactions .
  • Molecular Docking : Use AutoDock Vina to simulate binding affinities with target enzymes (e.g., acetylcholinesterase for agrochemical studies). Docking scores correlate with experimental IC50_{50} values to prioritize derivatives for synthesis .

Q. How do structural modifications (e.g., substituent variations on the thiazole ring) alter bioactivity, and what experimental strategies validate these effects?

Methodological Answer:

  • SAR Studies : Introduce electron-withdrawing groups (e.g., -NO2_2) at the thiazole’s 2-position to enhance electrophilic reactivity. Compare inhibitory activity against control compounds using enzyme inhibition assays (e.g., Michaelis-Menten kinetics).
  • Crystallography : X-ray diffraction of co-crystals with target proteins (e.g., fungal cytochrome P450) reveals steric and electronic interactions driving potency. Pair with thermodynamic solubility measurements to assess bioavailability trade-offs .

Q. How can contradictory data in biological activity studies (e.g., varying IC50_{50}50​ values across assays) be systematically resolved?

Methodological Answer:

  • Assay Standardization : Control variables like buffer pH, temperature, and enzyme concentration. Use internal standards (e.g., known inhibitors) to calibrate results.
  • Meta-Analysis : Apply multivariate regression to identify confounding factors (e.g., solvent polarity affecting ligand-protein binding). Reproduce experiments under harmonized conditions and validate with orthogonal assays (e.g., SPR vs. fluorescence quenching) .

Q. What advanced reactor designs or process controls optimize the scalability of its synthesis while minimizing impurities?

Methodological Answer:

  • Flow Chemistry : Continuous-flow reactors with in-line IR monitoring enable precise control of exothermic carbamate formation. Residence time distribution (RTD) models predict impurity profiles (e.g., dimerization byproducts).
  • Design of Experiments (DoE) : Use response surface methodology (RSM) to optimize temperature, stoichiometry, and mixing rates. Taguchi methods prioritize factors affecting yield and purity .

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